molecular formula C15H11ClN4OS B12040473 2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 160285-05-2

2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12040473
CAS No.: 160285-05-2
M. Wt: 330.8 g/mol
InChI Key: LBJXTNKRBYEIPB-RQZCQDPDSA-N
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Description

2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazole.

    Iminomethylation: The triazole derivative is then reacted with salicylaldehyde under reflux conditions in the presence of a suitable catalyst, such as glacial acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Biology

    Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Potential candidate for the development of new therapeutic agents due to its biological activities.

Industry

    Material Science: Used in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

    Metal Coordination: Forms stable complexes with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
  • 2-(((3-(2-Isopropylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
  • 2-(((3-(2-Methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Uniqueness

The presence of the 2-chlorophenyl group and the mercapto group in the triazole ring imparts unique chemical and biological properties to 2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, distinguishing it from other similar compounds.

Properties

CAS No.

160285-05-2

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-7-3-2-6-11(12)14-18-19-15(22)20(14)17-9-10-5-1-4-8-13(10)21/h1-9,21H,(H,19,22)/b17-9+

InChI Key

LBJXTNKRBYEIPB-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O

Origin of Product

United States

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